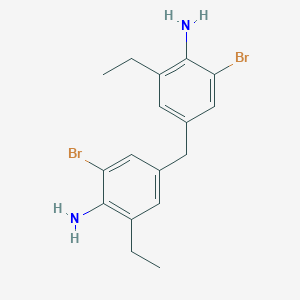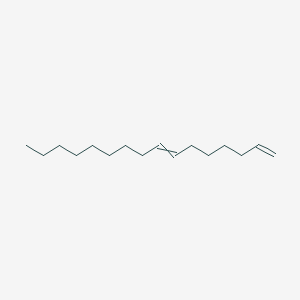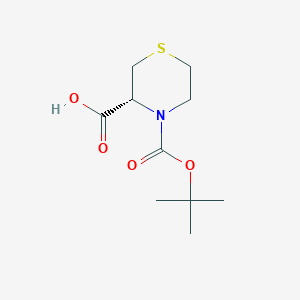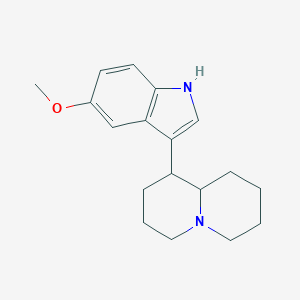
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 2H-Quinolizine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also act by modulating certain neurotransmitters in the brain, leading to neuroprotective effects.
生化和生理效应
2H-Quinolizine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of certain cancer cells. It has also been found to have neuroprotective effects, protecting neurons from damage and death. Additionally, this compound has been found to modulate certain neurotransmitters in the brain, leading to potential therapeutic effects for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2H-Quinolizine in lab experiments is its potential activity against cancer cells and neurodegenerative diseases. This compound may also be useful in studying the mechanisms of these diseases. However, one limitation of using 2H-Quinolizine is its low solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2H-Quinolizine. One direction is to further explore its potential as a treatment for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail. Additionally, future research could focus on improving the synthesis method for this compound and developing more soluble forms for use in lab experiments.
Conclusion:
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound for treating cancer and neurodegenerative diseases.
合成方法
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- has been synthesized using several methods. One of the methods involves the reaction of 5-methoxyindole with cyclohexanone in the presence of a reducing agent and a catalyst. Another method involves the reaction of 5-methoxyindole with cyclohexanone in the presence of an acid catalyst and a reducing agent. The yield of this compound varies depending on the method used.
科学研究应用
2H-Quinolizine has been studied for its potential applications in scientific research. This compound has been found to have activity against certain types of cancer cells. It has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
118953-89-2 |
|---|---|
产品名称 |
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- |
分子式 |
C18H24N2O |
分子量 |
284.4 g/mol |
IUPAC 名称 |
1-(5-methoxy-1H-indol-3-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C18H24N2O/c1-21-13-7-8-17-15(11-13)16(12-19-17)14-5-4-10-20-9-3-2-6-18(14)20/h7-8,11-12,14,18-19H,2-6,9-10H2,1H3 |
InChI 键 |
DCUPHCGTKTVPQM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4 |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4 |
同义词 |
2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



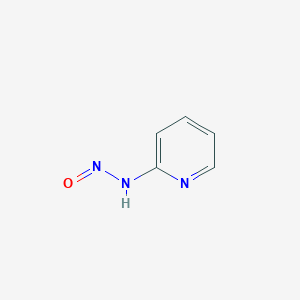



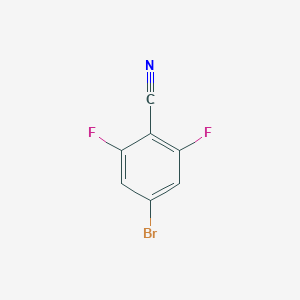
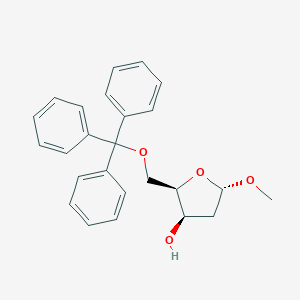
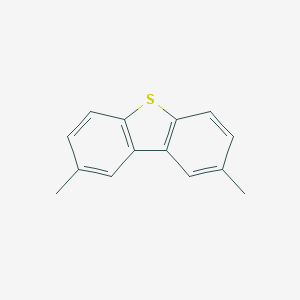
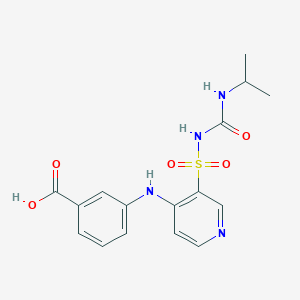
![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)

